molecular formula C15H14O3 B3040187 Methyl 3-(2-methoxyphenyl)benzoate CAS No. 168618-50-6

Methyl 3-(2-methoxyphenyl)benzoate

Cat. No. B3040187
CAS RN: 168618-50-6
M. Wt: 242.27 g/mol
InChI Key: NLUPAXIJLKCVFW-UHFFFAOYSA-N
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Description

“Methyl 3-(2-methoxyphenyl)benzoate” is a chemical compound with the molecular formula C15H14O3. It is structurally similar to methyl benzoate, which is a colorless liquid that is poorly soluble in water but miscible with organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-(2-methoxyphenyl)benzoate, also known as methyl 2’-methoxy-[1,1’-biphenyl]-3-carboxylate:

Pharmaceutical Development

Methyl 3-(2-methoxyphenyl)benzoate has been explored for its potential in pharmaceutical development due to its structural properties. The compound’s biphenyl structure is often utilized in the design of drugs targeting various biological pathways. Its methoxy group can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development .

Antimicrobial Agents

Research has shown that derivatives of biphenyl compounds, including Methyl 3-(2-methoxyphenyl)benzoate, exhibit significant antimicrobial activity. These compounds can be effective against a range of bacterial and fungal strains, making them valuable in the development of new antimicrobial agents . This is particularly important in the context of rising antibiotic resistance.

Organic Synthesis

Methyl 3-(2-methoxyphenyl)benzoate is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This makes it a valuable tool in the field of synthetic organic chemistry, where it can be used to create new compounds for research and industrial applications .

Material Science

In material science, Methyl 3-(2-methoxyphenyl)benzoate is investigated for its potential use in the development of new materials. Its biphenyl structure can contribute to the formation of polymers with desirable properties, such as enhanced thermal stability and mechanical strength. These materials can be used in a variety of applications, including electronics and coatings .

Catalysis

The compound has been studied for its role in catalysis. Its structure allows it to act as a ligand in catalytic reactions, facilitating the transformation of substrates into desired products. This application is particularly relevant in the field of green chemistry, where efficient and sustainable catalytic processes are highly sought after .

Environmental Chemistry

Methyl 3-(2-methoxyphenyl)benzoate is also explored in environmental chemistry for its potential to degrade pollutants. Its chemical properties enable it to participate in reactions that break down harmful substances, contributing to environmental remediation efforts. This application is crucial for developing sustainable methods to manage and mitigate pollution .

Biological Studies

In biological research, Methyl 3-(2-methoxyphenyl)benzoate is used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a useful tool for investigating enzyme functions, receptor binding, and other cellular activities. This can lead to a better understanding of biological mechanisms and the development of new therapeutic strategies .

Agricultural Chemistry

The compound is also investigated for its potential use in agricultural chemistry. Its antimicrobial properties can be harnessed to develop new pesticides and herbicides that are effective against a wide range of pests and weeds. This application is important for improving crop protection and ensuring sustainable agricultural practices .

These diverse applications highlight the versatility and importance of Methyl 3-(2-methoxyphenyl)benzoate in scientific research and various industrial fields.

Synthesis, characterization, docking study and antimicrobial activity Methyl 3-(2-methoxyphenyl)benzoate | VWR

properties

IUPAC Name

methyl 3-(2-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUPAXIJLKCVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185550
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-methoxyphenyl)benzoate

CAS RN

168618-50-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-bromobenzoate (1.99 g, 9.25 mmol), tetrakis(triphenylphosphine) palladium(O) (110 mg), sodium carbonate (2.04 g, 19 mmol in 5 ml water) and toluene (10 ml) were degassed under nitrogen in a 25 ml flask fitted with a reflux condenser. 2-Methoxybenzeneboronic acid (1.46 g, 9.61 mmol) in toluene (1 ml) was added and the mixture was heated at reflux for two days then mixed with 1:1 saturated sodium chloride/ethyl acetate (15 ml). The organic materials were separated, dried (MgSO4) then concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2, gradient hexane to 8:1 hexane/ethyl acetate) which gave methyl 3-(2-methoxyphenyl)benzoate (1.43 g, 64%), m.p.: 92°-93° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
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110 mg
Type
catalyst
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Quantity
10 mL
Type
solvent
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1.46 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
sodium chloride ethyl acetate
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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